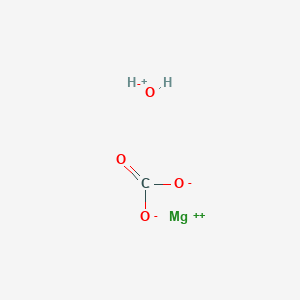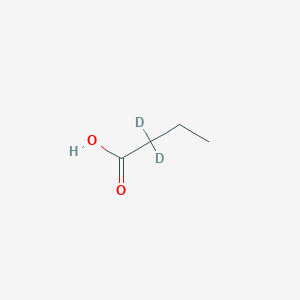
Ácido butanoico-2,2-d2 (9CI)
Descripción general
Descripción
BUTYRIC-2,2-D2 ACID, also known as 2,2-dideuteriobutanoic acid, is a deuterated form of butanoic acid. This compound is characterized by the replacement of two hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for BUTYRIC-2,2-D2 ACID is C4H8O2, and it has a molecular weight of 90.12 g/mol.
Aplicaciones Científicas De Investigación
BUTYRIC-2,2-D2 ACID has several applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation and transformation of butanoic acid in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
Target of Action
Butanoic-2,2-d2 acid(9CI), also known as 2,2-Dideuteriobutanoic acid, is a compound that has been used in the field of organic synthesis
Mode of Action
It is known that it is involved in the protodeboronation of alkyl boronic esters . Protodeboronation is a process that involves the removal of a boron atom from an organic compound, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
Butanoic-2,2-d2 acid(9CI) may be involved in several biochemical pathways. One such pathway is the butanoate metabolism . Butanoate, or butyric acid, is a short-chain fatty acid that plays a crucial role in the health of the human gut microbiome. It is also involved in metabolic pathways and protein digestion and absorption . .
Result of Action
It is known to be a valuable building block in organic synthesis , suggesting that it may have a significant impact on the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTYRIC-2,2-D2 ACID typically involves the deuteration of butanoic acid. This can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of BUTYRIC-2,2-D2 ACID may involve large-scale deuteration processes using deuterium oxide (D2O) as a deuterium source. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring efficient deuterium incorporation into the butanoic acid molecule .
Análisis De Reacciones Químicas
Types of Reactions
BUTYRIC-2,2-D2 ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted butanoic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid: The non-deuterated form of BUTYRIC-2,2-D2 ACID, with a molecular formula of C4H8O2 and a molecular weight of 88.11 g/mol.
Propanoic acid: A shorter-chain carboxylic acid with a molecular formula of C3H6O2 and a molecular weight of 74.08 g/mol.
Pentanoic acid: A longer-chain carboxylic acid with a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol.
Uniqueness
BUTYRIC-2,2-D2 ACID is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The deuterium atoms also influence the physical and chemical properties of the compound, such as reaction kinetics and stability .
Propiedades
IUPAC Name |
2,2-dideuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315391 | |
| Record name | Butanoic-2,2-d2 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19136-92-6 | |
| Record name | Butanoic-2,2-d2 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19136-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic-2,2-d2 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



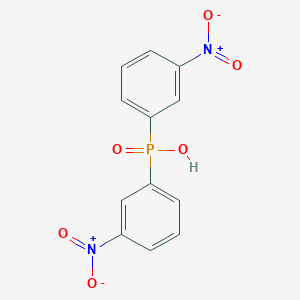
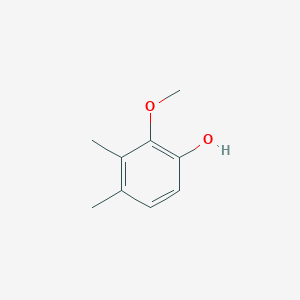
![4-NITRO-[1,1'-BIPHENYL]-3-OL](/img/structure/B96009.png)

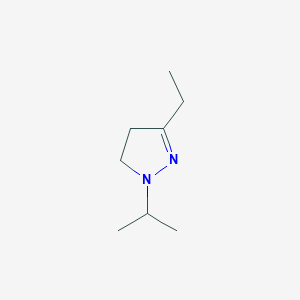

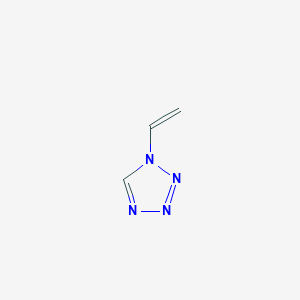

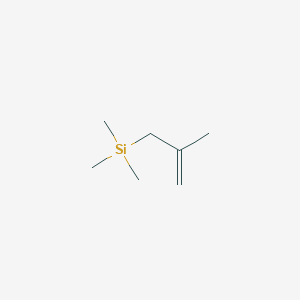


![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
